SARS-CoV-2 Replication Inhibition
Z-L(D-Val)G-CHN2 has been identified in a large-scale drug repurposing screen as an effective inhibitor of SARS-CoV-2 replication. It achieves an EC50 of 190 nM in Vero E6 cells [1]. This potency is the result of its inhibition of the SARS-CoV-2 3CL protease .
| Evidence Dimension | SARS-CoV-2 Replication Inhibition (EC50) |
|---|---|
| Target Compound Data | 190 nM |
| Comparator Or Baseline | No direct comparator data found; value established in a high-throughput screen. |
| Quantified Difference | N/A |
| Conditions | Vero E6 cells; 16-hour pretreatment with 0-10 μM compound. |
Why This Matters
This quantitative EC50 value confirms the compound's validated activity against a high-priority viral target, making it a specific tool for SARS-CoV-2 antiviral research.
- [1] Riva, L., et al. (2020). A Large-scale Drug Repositioning Survey for SARS-CoV-2 Antivirals. bioRxiv, 2020.04.16.044016. View Source
